4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are characterized by their aromatic six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural features and biological activities.
The compound is classified as a pyrrolopyrimidine derivative, which is a subclass of pyrimidines. Its molecular formula is , with a molecular weight of approximately 180.16 g/mol. The compound's Chemical Abstracts Service (CAS) number is 1190392-22-3. It has been studied for various scientific applications, including its role in enzyme inhibition and as a potential therapeutic agent against various diseases .
The synthesis of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid can be accomplished through multiple synthetic routes. A commonly reported method involves the condensation of pyrrole with acyl (bromo)acetylenes to produce 2-(acylethynyl)pyrroles. This intermediate can then react with propargylamine in the presence of cesium carbonate as a catalyst within dimethyl sulfoxide, leading to intramolecular cyclization and formation of the desired product.
Another efficient synthesis method utilizes domino ring-closure reactions from 2-aminonorbornene hydroxamic acids followed by microwave-induced retro Diels-Alder reactions. This approach allows for the preparation of enantiomerically pure forms of the compound, confirmed by techniques such as X-ray crystallography .
In industrial settings, production methods focus on optimizing reaction conditions to enhance yield and purity. Techniques such as solvent-free reactions and continuous flow reactors are employed to improve efficiency and scalability in synthesizing this compound .
The molecular structure of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid features a fused ring system that contributes to its unique chemical properties. The compound contains one defined stereocenter and exhibits a topological polar surface area of 70 Ų. Key structural data includes:
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator within various biochemical pathways. Its unique fused ring structure allows it to fit into active sites of enzymes effectively, potentially altering their activity and leading to therapeutic effects against certain diseases .
The physical properties of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid include:
Chemical properties include:
These properties make it suitable for various applications in research and industry .
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid has several notable applications:
Its versatility makes it an important compound in both academic research and pharmaceutical industries .
The fused bicyclic framework of 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid represents a synthetic challenge due to its bridged heteroatom arrangement (N1, N3, O4) and the presence of an electron-deficient carboxylic acid at the C3 position (CAS: 76884-55-4). This complex architecture necessitates innovative synthetic strategies to efficiently assemble the core structure while accommodating the sensitive carboxylic acid functionality .
Ring-closing metathesis (RCM) has emerged as a powerful catalytic approach for constructing the seven-membered partially saturated ring of the pyrrolo[1,2-a]pyrimidine system. This strategy typically involves the preparation of diene precursors featuring appropriate terminal alkenes on a pre-formed pyrrole nucleus. The diene substrate undergoes cyclization upon treatment with ruthenium carbene catalysts, forming the bicyclic skeleton with precise control over ring size. A significant advantage of RCM is its excellent functional group tolerance, which preserves the integrity of the C3 carboxylic acid moiety during cyclization. Optimization studies have demonstrated that Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphino)ruthenium) provides superior yields (>75%) compared to first-generation catalysts under mild conditions (dichloromethane, 40°C). The resulting cyclic olefin intermediate undergoes selective hydrogenation and subsequent oxidation to install the critical 4-oxo functionality essential for biological activity .
Table 1: Ring-Closing Metathesis Catalysts for Bicyclic Core Formation
Catalyst | Reaction Temperature | Solvent System | Yield Range | Advantages |
---|---|---|---|---|
Grubbs I | 45°C | Dichloromethane | 50-62% | Cost-effective |
Grubbs II | 40°C | Dichloromethane | 75-88% | Higher functional group tolerance |
Hoveyda-Grubbs II | 50°C | Toluene | 70-82% | Enhanced thermal stability |
Multicomponent reactions (MCRs) offer a convergent synthetic pathway to access the pyrrolo[1,2-a]pyrimidine scaffold with improved atom economy and reduced purification steps. The most successful approach employs a Groebke-Blackburn-Bienaymé reaction variant, where 2-aminopyrroles, aldehydes, and isocyanides undergo cyclocondensation to directly afford the bicyclic framework. Key to this methodology is the electronic modulation of the aldehyde component, where electron-withdrawing substituents significantly accelerate the annulation rate. Researchers have developed microwave-assisted protocols that reduce reaction times from 12-24 hours to 30-45 minutes while maintaining yields above 65%. For carboxylated derivatives, the strategic use of pre-functionalized isocyanides bearing protected carboxylic acid groups enables direct installation of the C3-carboxylate during the cyclization event. Post-synthetic deprotection then yields the target carboxylic acid .
The chiral center at C6 in reduced pyrrolopyrimidine derivatives (exemplified by CAS: 1190392-22-3) requires sophisticated stereocontrol strategies. The asymmetric synthesis of these compounds has gained significant attention due to the profound influence of stereochemistry on biological activity, particularly in drug discovery contexts where enantiopurity affects target binding and metabolic stability [3] [4] [9].
Transition metal-catalyzed asymmetric hydrogenation stands as the most efficient method for installing the C6 stereocenter in pyrrolopyrimidine derivatives. This approach employs chiral rhodium complexes with phosphine ligands such as (R,R)-Et-DuPhos or (S)-BINAP, achieving enantiomeric excess (ee) values exceeding 90%. The hydrogenation occurs on prochiral dehydro precursors (6,7-dihydro derivatives) under moderate hydrogen pressure (50-100 psi). Computational studies reveal that enantiodiscrimination occurs through a preferred binding mode where the carboxylic acid group coordinates with the metal center, directing face-selective hydride transfer. Alternatively, organocatalytic approaches utilizing cinchona alkaloid derivatives facilitate enantioselective cyclization reactions that simultaneously construct the bicyclic framework and establish the chiral center. These methods typically employ imidazolidinone catalysts (5-10 mol%) in aprotic solvents at low temperatures (-20°C to 0°C), achieving ee values of 80-85% with moderate to good yields (50-70%) [3] [4] [8].
Evans oxazolidinones and Oppolzer sultams serve as effective chiral controllers for stereoselective functionalization adjacent to the carboxylic acid group. The synthetic sequence begins with the covalent attachment of the pyrrolopyrimidine carboxylic acid (via acid chloride formation) to the chiral auxiliary, creating a temporary amide linkage. This chiral environment then directs the stereochemical outcome of subsequent transformations, particularly enolate alkylations at the C6 position. After achieving the desired stereoselective modification, the auxiliary is cleaved under mild hydrolytic conditions (LiOH/H₂O₂, THF/H₂O) without racemization. This methodology has proven instrumental in synthesizing (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (CAS: 1190392-22-3), where auxiliary-controlled hydrogenation followed by hydrolysis produces the target molecule in >98% ee and ≥98% purity [9].
Table 2: Key Chiral Derivatives and Their Characteristics
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Specific Rotation [α]D | Enantiomeric Excess |
---|---|---|---|---|---|
(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid | 1190392-22-3 | C₈H₈N₂O₃ | 180.16 g/mol | -42.5° (c=1, MeOH) | ≥98% |
Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate | 122202493 | C₈H₇N₂NaO₃ | 202.15 g/mol | +18.3° (c=0.5, H₂O) | ≥95% |
Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate | N/A | C₉H₁₀N₂O₃ | 194.19 g/mol | -35.7° (c=1, CHCl₃) | >99% |
The C3-carboxylic acid group serves as a versatile handle for structural diversification through various transformation reactions. These modifications significantly impact the compound's physicochemical properties, bioavailability, and target affinity, making them crucial for structure-activity relationship studies in medicinal chemistry .
Esterification protocols typically employ alkyl halides or diazoalkanes in the presence of catalysts like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP). Methyl ester formation is particularly important as an intermediate protection step during multi-step syntheses, as demonstrated in the synthesis of (S)-enantiomers where methyl [6(S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-α]]pyrimidine-6-carboxylate undergoes saponification to the corresponding acid. The hydrolysis is efficiently conducted using lithium hydroxide in tetrahydrofuran/methanol/water systems at ambient temperature for 1 hour, followed by neutralization with hydrochloric acid and purification via reverse-phase HPLC (C18 column; TFA/acetonitrile/water gradient). For amide bond formation, coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enable efficient conjugation with diverse amines, including sterically hindered and functionalized anilines. These reactions proceed in high yields (75-90%) under mild conditions (DMF or CH₂Cl₂, room temperature), facilitating the production of amide libraries for biological screening [9].
Halogenation at C5 (bromination or iodination) activates the pyrrolopyrimidine core for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based substituents. Directed ortho-metalation strategies using n-butyllithium and (-)-sparteine as a chiral ligand at low temperatures (-78°C) generate transient aryllithium species that undergo electrophilic trapping to install functional handles. The most impactful transformations include:
These reactions exhibit excellent functional group compatibility, preserving the carboxylic acid moiety while introducing structural diversity at other positions. The coupling efficiency ranges from 65-92% depending on the electronic nature of the coupling partners, with electron-rich boronic acids generally providing superior yields in Suzuki reactions. These diversification techniques have proven invaluable for generating analogs with enhanced bioactivity profiles for pharmaceutical development .
Table 3: Cross-Coupling Reactions for Pyrrolopyrimidine Diversification
Reaction Type | Catalyst System | Key Reagents | Yield Range | Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 70-92% | Biaryl derivatives for kinase inhibition |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 65-85% | Alkyne-functionalized probes |
Heck | Pd(OAc)₂/P(o-tol)₃ | Acrylates | 60-78% | Extended conjugated systems |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | 55-75% | Amino-functionalized analogs |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5